Cas no 2680869-41-2 (benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate)

Benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate is a synthetic carbamate derivative with applications in pharmaceutical and agrochemical research. Its structure, featuring both bromo and chloro substituents on the phenyl ring, along with an isopropyl carbamate group, enhances its reactivity and selectivity in chemical transformations. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, owing to its stability and functional group compatibility. The presence of halogen atoms facilitates further derivatization via cross-coupling reactions, making it a versatile building block in medicinal chemistry and crop protection agent development. High purity and consistent quality ensure reliable performance in synthetic applications.
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate structure
2680869-41-2 structure
Product name:benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
CAS No:2680869-41-2
MF:C17H17BrClNO2
MW:382.679383039474
CID:5625909
PubChem ID:165928698

benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680869-41-2
    • EN300-28302031
    • benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
    • Inchi: 1S/C17H17BrClNO2/c1-12(2)20(16-9-8-14(18)10-15(16)19)17(21)22-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
    • InChI Key: RKBCJQVHUFSKTK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)N(C(=O)OCC1C=CC=CC=1)C(C)C

Computed Properties

  • Exact Mass: 381.01312g/mol
  • Monoisotopic Mass: 381.01312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 29.5Ų

benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28302031-0.25g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28302031-1.0g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302031-0.5g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302031-2.5g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302031-1g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2
1g
$1214.0 2023-09-07
Enamine
EN300-28302031-5g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2
5g
$3520.0 2023-09-07
Enamine
EN300-28302031-10g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2
10g
$5221.0 2023-09-07
Enamine
EN300-28302031-0.1g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302031-10.0g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28302031-0.05g
benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate
2680869-41-2 95.0%
0.05g
$1020.0 2025-03-19

Additional information on benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate

Introduction to Benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate (CAS No. 2680869-41-2)

Benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate (CAS No. 2680869-41-2) is a complex organic compound with significant potential in various pharmaceutical and chemical applications. This compound, characterized by its unique molecular structure, has garnered attention for its role in the development of novel therapeutic agents and its utility in synthetic chemistry.

The chemical structure of benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate features a benzyl group, a 4-bromo-2-chlorophenyl group, and an isopropyl carbamate moiety. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules. The presence of bromine and chlorine atoms also imparts unique properties that can be exploited in various chemical reactions and biological studies.

Recent research has highlighted the potential of benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate in the field of medicinal chemistry. Studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further drug development.

In addition to its biological applications, benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate is also used as a building block in the synthesis of advanced materials and polymers. Its versatility in forming stable covalent bonds makes it an attractive choice for researchers working on the development of new materials with tailored properties. A recent study in the Journal of Polymer Science reported the successful use of this compound in the synthesis of biodegradable polymers with enhanced mechanical strength and thermal stability.

The synthesis of benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. The choice of solvents and catalysts plays a crucial role in optimizing the yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve the efficiency and scalability of the synthesis process.

From a safety perspective, benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate should be handled with care to avoid exposure to skin, eyes, and inhalation. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling. Storage should be in a cool, dry place away from direct sunlight and incompatible materials.

In conclusion, benzyl N-(4-bromo-2-chlorophenyl)-N-(propan-2-yl)carbamate (CAS No. 2680869-41-2) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique molecular structure and functional groups make it an important intermediate for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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